![molecular formula C14H18N2O5S B14574444 N-[(2-Phenylethenesulfonyl)carbamoyl]-L-valine CAS No. 61299-05-6](/img/structure/B14574444.png)
N-[(2-Phenylethenesulfonyl)carbamoyl]-L-valine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of N-[(2-Phenylethenesulfonyl)carbamoyl]-L-valine can be achieved through several synthetic routes. One common method involves the reaction of L-valine with 2-phenylethenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yields and purity of the product. Industrial production methods may involve the use of more scalable and cost-effective processes, such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
N-[(2-Phenylethenesulfonyl)carbamoyl]-L-valine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like sodium azide or sodium methoxide, leading to the formation of azide or methoxy derivatives
Scientific Research Applications
N-[(2-Phenylethenesulfonyl)carbamoyl]-L-valine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in enzymatic assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of N-[(2-Phenylethenesulfonyl)carbamoyl]-L-valine involves its interaction with specific molecular targets, such as enzymes. The compound can act as an inhibitor by binding to the active site of the enzyme, thereby blocking its activity. This inhibition can occur through various pathways, including competitive, non-competitive, and uncompetitive inhibition. The specific pathway depends on the nature of the enzyme and the structure of the compound .
Comparison with Similar Compounds
N-[(2-Phenylethenesulfonyl)carbamoyl]-L-valine can be compared with other similar compounds, such as:
N-Carbamoylphenylalanine: Similar in structure but with a phenylalanine backbone instead of valine.
N-Carbamoyl-Alanine: Contains an alanine backbone and is used in similar applications.
Carbamoylcholine: A carbamate compound used in medical applications as a miotic agent
These compounds share similar chemical properties but differ in their specific applications and biological activities, highlighting the uniqueness of this compound in its specific uses and effects.
Properties
CAS No. |
61299-05-6 |
|---|---|
Molecular Formula |
C14H18N2O5S |
Molecular Weight |
326.37 g/mol |
IUPAC Name |
(2S)-3-methyl-2-(2-phenylethenylsulfonylcarbamoylamino)butanoic acid |
InChI |
InChI=1S/C14H18N2O5S/c1-10(2)12(13(17)18)15-14(19)16-22(20,21)9-8-11-6-4-3-5-7-11/h3-10,12H,1-2H3,(H,17,18)(H2,15,16,19)/t12-/m0/s1 |
InChI Key |
YJZCVZCOFVQXRD-LBPRGKRZSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)NS(=O)(=O)C=CC1=CC=CC=C1 |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)NS(=O)(=O)C=CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-(Ethoxycarbonyl)-4-oxopent-1-en-1-yl]phosphonic acid](/img/structure/B14574362.png)
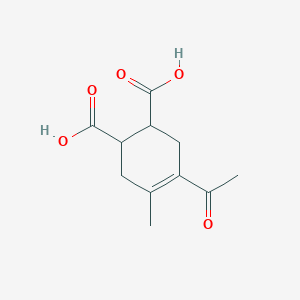
methanone](/img/structure/B14574367.png)
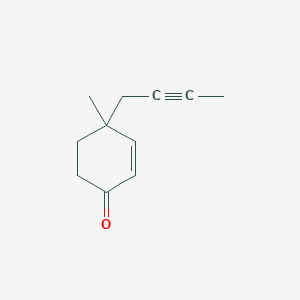
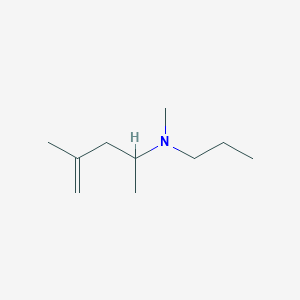
![[2-(3-Bromoanilino)pyridin-3-yl]acetic acid](/img/structure/B14574380.png)
![[4-(Trifluoromethyl)phenyl]methyl 3-aminobut-2-enoate](/img/structure/B14574385.png)
![1-[2-(Acetyloxy)ethyl]-1-(propan-2-yl)piperidin-1-ium](/img/structure/B14574386.png)
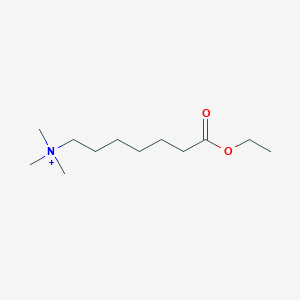
![3-[(2-Nitrophenyl)sulfanyl]but-3-en-2-one](/img/structure/B14574399.png)
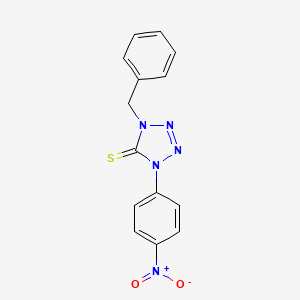
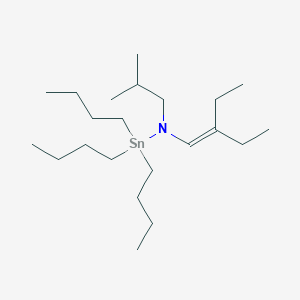
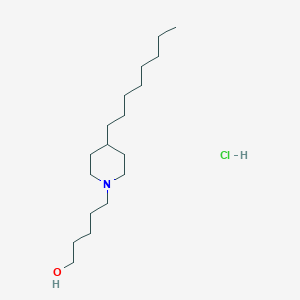
![N,N-Diethyl-N'-[2-(pyridin-4-yl)pyrimidin-4-yl]urea](/img/structure/B14574446.png)
